molecular formula C17H24N6O B4852578 2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine

Cat. No.: B4852578
M. Wt: 328.4 g/mol
InChI Key: JMWHPPNUCXEJCB-UHFFFAOYSA-N
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Description

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Properties

IUPAC Name

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-3-8-18-15-20-16(19-14-6-4-13(2)5-7-14)22-17(21-15)23-9-11-24-12-10-23/h4-7H,3,8-12H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWHPPNUCXEJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method involves the reaction of 4-methylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or propylamine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products

Scientific Research Applications

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine: Lacks the propyl group, which may affect its chemical reactivity and biological activity.

    2-N-(4-methylphenyl)-4-N-propyl-1,3,5-triazine-2,4-diamine: Lacks the morpholine group, which may influence its solubility and interaction with biological targets.

    6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine: Lacks the 4-methylphenyl group, which may alter its overall chemical properties and applications.

Uniqueness

The presence of the 4-methylphenyl, morpholine, and propyl groups in 2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-propyl-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties to the compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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